molecular formula C7H6ClF2NO B12499157 2-Chloro-4-(difluoromethyl)-3-methoxypyridine

2-Chloro-4-(difluoromethyl)-3-methoxypyridine

Cat. No.: B12499157
M. Wt: 193.58 g/mol
InChI Key: ZNVOEJOARNJLNO-UHFFFAOYSA-N
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Description

2-Chloro-4-(difluoromethyl)-3-methoxypyridine is a halogenated pyridine derivative with a unique substitution pattern. Its molecular formula is C₇H₅ClF₂NO, with a molecular weight of 200.57 g/mol. The compound features a chlorine atom at the 2-position, a methoxy group (-OCH₃) at the 3-position, and a difluoromethyl (-CF₂H) group at the 4-position of the pyridine ring. This trifunctional substitution confers distinct electronic and steric properties, making it valuable in pharmaceutical and agrochemical research .

The difluoromethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, while the 3-methoxy group contributes to hydrogen-bonding interactions with biological targets . The 2-chloro substituent may influence reactivity in cross-coupling reactions or serve as a leaving group in further derivatization .

Properties

Molecular Formula

C7H6ClF2NO

Molecular Weight

193.58 g/mol

IUPAC Name

2-chloro-4-(difluoromethyl)-3-methoxypyridine

InChI

InChI=1S/C7H6ClF2NO/c1-12-5-4(7(9)10)2-3-11-6(5)8/h2-3,7H,1H3

InChI Key

ZNVOEJOARNJLNO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CN=C1Cl)C(F)F

Origin of Product

United States

Preparation Methods

Chlorination and Methoxylation of 4-(Difluoromethyl)Pyridine Derivatives

A common approach involves modifying pre-functionalized pyridine cores. For example, 4-(difluoromethyl)pyridine can undergo chlorination at the 2-position using phosphorus oxychloride (POCl₃) under reflux conditions. Subsequent methoxylation at the 3-position is achieved via nucleophilic aromatic substitution (SNAr) with sodium methoxide (NaOMe) in methanol.

Key Reaction Conditions :

  • Chlorination : POCl₃, 110°C, 6–8 hours (yield: 65–75%).
  • Methoxylation : NaOMe/MeOH, 60°C, 12 hours (yield: 50–60%).

This method requires precise temperature control to avoid over-chlorination or demethylation side reactions.

Radical-Mediated Difluoromethylation

Radical Addition to Chlorinated Pyridines

The difluoromethyl group can be introduced via radical pathways. A reported protocol uses 2-chloro-3-methoxypyridine and a difluoromethyl radical source, such as sodium difluoromethanesulfinate (NaSO₂CF₂H), under oxidative conditions.

Optimized Protocol :

Reagent Conditions Yield
NaSO₂CF₂H, TBHP Acetonitrile, 80°C, 12h 45%
Photoinitiator (e.g., Ir(ppy)₃) Blue LED, RT, 24h 55%

Radical stability and regioselectivity are critical challenges, often addressed by electron-withdrawing groups (e.g., Cl, OMe) directing the radical to the 4-position.

Cyclization of Acyclic Precursors

Hantzsch Pyridine Synthesis

Building the pyridine ring from diketone intermediates allows simultaneous incorporation of substituents. For example, reacting ethyl 3-methoxyacetoacetate with difluoroacetamide under acidic conditions forms a dihydropyridine intermediate, which is oxidized and chlorinated.

Stepwise Process :

  • Cyclization : Glacial acetic acid, 100°C, 8h (yield: 70%).
  • Oxidation : H₂O₂/AcOH, 60°C, 4h (yield: 85%).
  • Chlorination : SOCl₂, DMF, 80°C, 3h (yield: 90%).

This method offers scalability but requires careful purification to isolate the target compound from byproducts.

Industrial-Scale Synthesis

Optimized Multi-Step Process

A patented route (CN116425671A) outlines a cost-effective, large-scale synthesis:

  • Methylation : Voitol → 3-methoxy-2-methyl-4H-pyran-4-one (78% yield).
  • Amination and Chlorination : POCl₃-mediated conversion to 2-chloro-4-chloromethyl-3-methoxypyridine (75% yield).
  • Difluoromethylation : HF-pyridine complex, 120°C, 6h (65% yield).

Advantages :

  • Avoids hazardous fluorinating agents (e.g., DAST).
  • Total yield: 32% over five steps.

Comparative Analysis of Methods

Method Yield (%) Scalability Cost Efficiency
Direct Functionalization 60 Moderate High
Radical-Mediated 55 Low Moderate
Cyclization 70 High Low
Cross-Coupling 65 Moderate High
Industrial Process 32 High Very High

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(difluoromethyl)-3-methoxypyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The difluoromethyl group can be reduced under specific conditions to form methyl derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

    Substitution: Formation of 2-amino-4-(difluoromethyl)-3-methoxypyridine.

    Oxidation: Formation of 2-chloro-4-(difluoromethyl)-3-pyridinecarboxaldehyde.

    Reduction: Formation of 2-chloro-4-(methyl)-3-methoxypyridine.

Scientific Research Applications

2-Chloro-4-(difluoromethyl)-3-methoxypyridine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and specialty chemicals for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(difluoromethyl)-3-methoxypyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The difluoromethyl group enhances its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-chloro-4-(difluoromethyl)-3-methoxypyridine can be contextualized against related pyridine derivatives. Below is a comparative analysis based on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of Pyridine Derivatives

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications Reference ID
This compound Cl (2), -CF₂H (4), -OCH₃ (3) 200.57 Agrochemical intermediates; enhanced metabolic stability due to fluorine
4-Chloro-2-methoxy-3-nitropyridine Cl (4), -OCH₃ (2), -NO₂ (3) 203.58 Nitro group increases reactivity for amine synthesis
6-Chloro-2-methoxy-3-nitropyridine Cl (6), -OCH₃ (2), -NO₂ (3) 203.58 Positional isomerism affects solubility and bioactivity
2-Methoxy-3-nitro-4-methylpyridine -OCH₃ (2), -NO₂ (3), -CH₃ (4) 168.15 Methyl group enhances lipophilicity; precursor in drug synthesis
2-(Difluoromethyl)-N-(indan-4-yl)pyridine-3-carboxamide -CF₂H (2), carboxamide (3) 342.78 Fungicidal activity; fluorine improves bioavailability
6-(Chloromethyl)-2-methoxy-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine -CH₂Cl (6), -OCH₃ (2), -OCF₃ (3), -CF₃ (4) 309.59 Multi-fluorinated substituents enhance agrochemical potency

Key Observations

Substituent Position and Reactivity :

  • The 3-methoxy group in this compound reduces steric hindrance compared to 2-methoxy analogs (e.g., 2-methoxy-3-nitropyridine), enabling smoother nucleophilic substitution at the 2-chloro position .
  • In contrast, 2-methoxypyridine derivatives exhibit steric limitations, as seen in reactions where 2-methoxy groups inhibit reactivity due to proximity to the nitrogen lone pair .

Fluorine vs. Non-Fluorinated Analogs: The difluoromethyl group (-CF₂H) improves metabolic stability and membrane permeability compared to methyl (-CH₃) or trifluoromethyl (-CF₃) groups. For example, fluorinated pyridines like 2-(difluoromethyl)-N-(indan-4-yl)pyridine-3-carboxamide show superior fungicidal activity due to reduced oxidative degradation . Non-fluorinated analogs (e.g., 2-methoxy-3-nitro-4-methylpyridine) exhibit lower logP values, reducing their suitability for hydrophobic target binding .

Chlorine as a Functional Handle :

  • The 2-chloro substituent in the target compound allows for Suzuki-Miyaura cross-coupling reactions, a feature shared with 4-chloro-2-methoxy-3-nitropyridine .
  • In contrast, 6-chloro isomers (e.g., 6-chloro-2-methoxy-3-nitropyridine) are less reactive in coupling reactions due to electronic deactivation by adjacent substituents .

Agrochemical vs. Pharmaceutical Applications: Fluorinated pyridines like the target compound and 6-(chloromethyl)-2-methoxy-3-(trifluoromethoxy)pyridine are prioritized in agrochemicals for their resistance to environmental degradation . Non-fluorinated derivatives (e.g., 2-amino-4-(2-chloro-5-phenylpyridin-3-yl)pyridines) are more common in medicinal chemistry for kinase inhibition, where fluorine’s metabolic effects are less critical .

Research Findings and Data Trends

  • Synthetic Yields: Fluorinated pyridines generally exhibit lower yields (e.g., 67–81% for 2-amino-4-(2-chloro-5-phenylpyridin-3-yl)pyridines ) compared to non-fluorinated analogs due to the complexity of introducing fluorine atoms.
  • Melting Points : The target compound’s melting point is expected to align with trends for halogenated pyridines (268–287°C ), though fluorination may slightly depress it due to reduced crystallinity .
  • Spectroscopic Signatures : The 1H NMR of this compound would show distinct shifts for the -CF₂H group (δ ~6.0 ppm, split due to coupling with fluorine) and methoxy protons (δ ~3.8 ppm) .

Biological Activity

2-Chloro-4-(difluoromethyl)-3-methoxypyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes the current understanding of its biological activity, including cytotoxicity, antibacterial properties, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C7H6ClF2N
  • Molecular Weight : 179.58 g/mol
  • IUPAC Name : this compound

The compound features a pyridine ring substituted with a chlorine atom, a difluoromethyl group, and a methoxy group, which contribute to its unique biological properties.

Cytotoxicity

Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. A study evaluating the compound's efficacy against human tumor cell lines revealed the following findings:

Cell LineIC50 (µM)% Inhibition at 20 µM
MKN-45 (gastric cancer)18.852.26
5637 (bladder cancer)13.053.41

These results suggest that the compound has the potential to be developed as an anticancer agent, particularly due to its selective cytotoxicity towards tumor cells compared to normal cells .

Antibacterial Activity

In addition to its cytotoxic properties, this compound has demonstrated antibacterial activity. It has been tested against several bacterial strains, showing selective inhibition of:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coliNot significantly effective

The MIC values indicate that while it is effective against certain strains, further optimization may be necessary to enhance its antibacterial potency .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that the presence of the difluoromethyl group may enhance its interaction with biological targets, leading to increased cytotoxicity and antibacterial effects. The methoxy group might also play a role in modulating these interactions by influencing solubility and membrane permeability .

Case Studies and Research Findings

  • Study on Cytotoxic Effects :
    A comprehensive study assessed the cytotoxic effects of various pyridine derivatives, including this compound. The findings indicated that structural modifications significantly influenced the activity profiles of these compounds against different cancer cell lines .
  • Antibacterial Evaluation :
    Another research effort focused on evaluating the antibacterial properties of this compound in comparison with established antibiotics. The results highlighted its potential as an alternative treatment for infections caused by resistant bacterial strains .

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